(1-Hydroxypropan-2-yl)phosphonic acid

Description

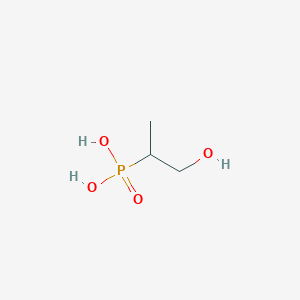

(1-Hydroxypropan-2-yl)phosphonic acid (CAS: 23025-15-2) is an organophosphonic acid with the molecular formula C₃H₉O₄P and a molecular weight of 140.07 g/mol . Structurally, it consists of a propan-2-ol backbone substituted with a phosphonic acid group (–P(O)(OH)₂) at the 1-position. This configuration imparts unique physicochemical properties, including strong hydrogen-bonding capacity and acidity due to the phosphonic acid moiety.

Properties

Molecular Formula |

C3H9O4P |

|---|---|

Molecular Weight |

140.07 g/mol |

IUPAC Name |

1-hydroxypropan-2-ylphosphonic acid |

InChI |

InChI=1S/C3H9O4P/c1-3(2-4)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |

InChI Key |

AAZGNRIYIVFCOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxypropan-2-yl)phosphonic acid can be achieved through several methods. One common method involves the hydrolysis of phosphonates. For instance, dialkyl phosphonates can be hydrolyzed using concentrated hydrochloric acid (HCl) at reflux conditions for 1 to 12 hours . Another method involves the use of the McKenna procedure, which is a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of phosphonic acids, including this compound, often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure . These methods are preferred due to their efficiency and high yield.

Chemical Reactions Analysis

1.1. Abramov Reaction

This reaction involves the addition of phosphites to carbonyl compounds, forming α-hydroxy phosphonates. For (1-hydroxypropan-2-yl)phosphonic acid, trialkyl phosphites (e.g., diethyl phosphite) react with carbonyl compounds like ketones or aldehydes under catalytic conditions. The mechanism involves nucleophilic attack by the phosphorus atom on the carbonyl carbon, followed by intramolecular group transfer (e.g., silyl or alkyl groups) to stabilize the intermediate .

1.3. Hydrolysis of Dialkyl Phosphonates

Dealkylation of dialkyl phosphonates (e.g., diethyl phosphonates) under acidic or basic conditions can produce the target compound. This method is widely used for hydroxyphosphonates, leveraging controlled hydrolysis to remove alkyl groups .

2.1. Nucleophilic Addition

Phosphites react with carbonyl compounds via nucleophilic attack, forming a tetrahedral intermediate. For this compound, this involves:

-

Carbonyl activation : Carbonyl groups (aldehydes/ketones) are protonated or activated by catalysts (e.g., Ba(OH)₂, MgO) to enhance electrophilicity.

-

Phosphorus attack : The phosphorus atom in the phosphite attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Group transfer : Intramolecular transfer of a silyl or alkyl group stabilizes the intermediate, yielding the α-hydroxy phosphonate .

2.2. Electrochemical Reduction

In electrochemical methods, ferrocene undergoes one-electron reduction at −3.3 V (vs. Ag/AgCl) to form a cyclopentadienyl radical anion, enabling phosphorylation with α-hydroxylalkylphosphonates. This preserves the iron charge in the ferrocene fragment .

3.2. Biochemical Transformations

The compound can act as a masked acyl anion precursor. Deprotonation generates a nucleophilic species that undergoes alkylation or olefination (Horner-Wadsworth-Emmons reaction), enabling further functionalization .

4.2. Mechanistic Insights

Scientific Research Applications

(1-Hydroxypropan-2-yl)phosphonic acid and its derivatives have a variety of applications in chemistry, biology, and medicine, stemming from the phosphonic acid group's structural similarity to phosphate and its coordination and supramolecular properties .

Biomedical Uses

- Drug design Phosphonic acids are employed in drug and prodrug development because of their ability to interact with biological molecules . Examples include:

- Bone targeting The high affinity of phosphonic acid for calcium ions is utilized in biomedical applications, particularly in drugs that reduce bone resorption in bone metastasis or osteoporosis . This affinity is enhanced when two phosphonic acid moieties and one hydroxy group are placed around a methylene unit, as seen in alendronate and zoledronate .

- Glycolysis this compound is a small molecule inhibitor of FosB from Streptococcus pneumoniae . Prodrugs of this compound have been developed as enolase inhibitors with specificity for human ENO2 for antitumor activity .

Chemical Uses

- Surface Functionalization: Phosphonic acids are used to modify surfaces for various purposes .

- Analytical Applications: They serve in analytical procedures .

- Medical Imaging: Phosphonic acids are utilized in medical imaging techniques .

- Supramolecular Aggregates: They are involved in creating catanionic supramolecular aggregates, which have been assessed as HIV inhibitors .

Synthesis of Androprostamine A

Amino phosphonates are precursors to dehydroamino acid derivatives formed through the HWE reaction . For example, a tripeptide intermediate with a phosphonate moiety can be used in the synthesis of Androprostamine A .

Other Uses

Mechanism of Action

The mechanism of action of (1-Hydroxypropan-2-yl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in various catalytic and coordination processes. The compound can also inhibit enzymes by mimicking phosphate groups, thereby interfering with biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonic Acids

Structural Analogs

Phosphonic acids with hydroxyalkyl or alkyl substituents are widely studied for their metal-binding and proton-conducting properties. Key analogs include:

Key Differences :

- Chain Length and Substituents : The hydroxypropyl group in this compound provides a balance between hydrophilicity and steric bulk compared to shorter-chain analogs like 2-hydroxyethylphosphonic acid. This may enhance its solubility in polar solvents while retaining coordination flexibility.

- Acidity: Phosphonic acids generally exhibit two dissociation steps (pKa₁ ≈ 2–3, pKa₂ ≈ 6–8). The hydroxyl group in this compound may further lower pKa values through intramolecular hydrogen bonding, increasing its acidity relative to non-hydroxylated analogs like methylphosphonic acid.

Functional Comparisons

Metal Ion Coordination

Phosphonic acids are known for their ability to chelate metal ions via the phosphoryl oxygen. For example:

- Polystyrene-supported phosphonic acids show selectivity for lanthanides and uranium due to strong electron donation .

- Bis(phosphonic acid) polymers are effective catalysts in hydrogenation reactions .

This compound likely shares this coordination behavior but may exhibit distinct selectivity due to its hydroxyl group, which could stabilize metal complexes through additional hydrogen bonding.

Proton Conductivity

Phosphonic acids are promising proton conductors in fuel cells, especially under low-humidity conditions. Mechanisms include:

- Grotthuss mechanism : Proton hopping via hydrogen-bonded networks .

- Vehicular mechanism : Diffusion of hydrated protons .

However, sulfonic acid-based polymers generally outperform phosphonic acids in conductivity due to higher acidity .

Patent Literature Insights

A 2014 patent () describes phosphonic acid derivatives with alkyl, cycloalkyl, or aryl substituents for use in semiconductor layers and electronic components. Such compounds may enhance charge transport in organic electronics due to their polarizable phosphonic acid groups.

Metal Ion Recovery

Phosphonic acid-functionalized polystyrene resins () demonstrate high affinity for transition metals and lanthanides. Comparatively, monomeric phosphonic acids like this compound may lack the multidentate binding sites of polymeric systems but could serve as ligands in homogeneous catalysis or small-scale ion exchange.

Q & A

Basic Research Questions

Q. What methodologies are employed to quantify (1-Hydroxypropan-2-yl)phosphonic acid in plant tissues, and how are endogenous sources distinguished from exogenous contamination?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool, with detection limits (RLs) varying between 0.01–0.2 mg/kg depending on the lab . To differentiate endogenous sources (e.g., metabolic byproducts) from fungicide degradation (e.g., fosetyl-aluminum), molar conversion factors are applied: phosphonic acid (82 g/mol) is converted to fosetyl equivalents (110 g/mol) using the formula: Reported fosetyl (mg/kg) = Phosphonic acid (mg/kg) × (110/82) . However, this assumes no alternative phosphonic acid sources, necessitating isotopic tracing or longitudinal crop sampling to confirm origins .

Q. How do regulatory thresholds for phosphonic acid in organic products influence experimental design for residue analysis?

- Methodological Answer : The European Organic Certifiers Council (EOCC) mandates that phosphonic acid levels exceeding 0.1 mg/kg (RL) require investigation into whether it originates from prohibited fungicides or natural processes . Researchers must design studies with controlled pre-harvest intervals and baseline soil/plant metabolite profiling to isolate contamination pathways. Cross-lab variability in RLs (e.g., 0.01 vs. 0.2 mg/kg) necessitates harmonized reporting protocols to avoid data misinterpretation .

Q. What are the primary degradation pathways of fosetyl-aluminum to this compound in agricultural systems?

- Methodological Answer : Fosetyl-aluminum degrades hydrolytically to fosetyl, which further breaks down into phosphonic acid and salts. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) reveal accelerated degradation in acidic soils, requiring controlled environmental chambers to simulate field conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in phosphonic acid detection data when differentiating degradation products from parent compounds?

- Methodological Answer : Advanced fragmentation patterns in high-resolution LC-MS/MS (e.g., Q-TOF systems) combined with stable isotope-labeled internal standards (e.g., deuterated phosphonic acid) improve specificity . For conflicting results, kinetic studies tracking time-dependent metabolite ratios (e.g., fosetyl:phosphonic acid) can confirm whether degradation is ongoing or residual . Multivariate statistical analysis (e.g., PCA) of crop metadata (soil type, irrigation) further clarifies contamination sources .

Q. What strategies are effective for designing metal-organic frameworks (MOFs) using this compound as a ligand?

- Methodological Answer : The compound’s tridentate coordination sites enable bonding with transition metals (e.g., Cu²⁺, La³⁺) under hydrothermal conditions (120–180°C). Crystallinity and porosity are optimized by adjusting ligand-to-metal ratios and pH. For example, a 2:1 molar ratio of phosphonic acid to Cu(NO₃)₂ at pH 4–5 yields homochiral MOFs with proton conductivity >10⁻² S/cm, validated by impedance spectroscopy .

Q. How does the persistence of phosphonic acid in perennial crops affect longitudinal study design for residue analysis?

- Methodological Answer : Multi-year field trials show phosphonic acid can accumulate in woody tissues (e.g., apple trees) and re-emerge in new growth, complicating residue timelines. Researchers must implement staggered sampling (pre-/post-harvest across 3–5 seasons) and use compartmental pharmacokinetic models to predict long-term residue dynamics .

Q. What computational tools elucidate proton conduction mechanisms in phosphonic acid-based materials?

- Methodological Answer : Ab initio molecular dynamics (AIMD) simulations and Poisson-Boltzmann theory map proton hopping pathways through hydrogen-bonded networks in MOFs. Density functional theory (DFT) calculates activation energies for proton transfer between phosphonic acid groups and water molecules, validated by neutron scattering data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.